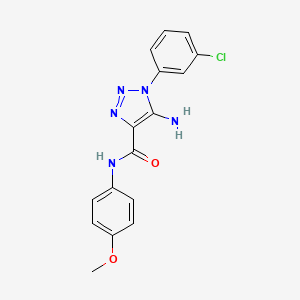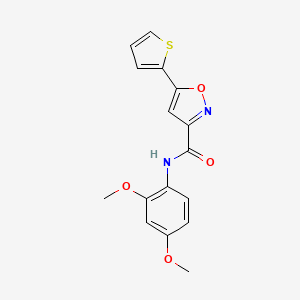
4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
Vue d'ensemble
Description
4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, also known as BIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIMB belongs to the class of isoxazolone derivatives, which have been reported to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is not fully understood. However, studies have suggested that it may act through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound can also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is its high purity and stability, which makes it suitable for use in various biological assays. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. In addition, the biological activity of this compound may vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several future directions for research on 4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets.
Another area of research is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. These derivatives may have enhanced biological activity and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its neuroprotective, anti-inflammatory, and anticancer properties make it an attractive target for drug discovery. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets.
Applications De Recherche Scientifique
4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its neuroprotective effect. Studies have shown that this compound can protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
In addition, this compound has also been reported to possess anti-inflammatory and anticancer properties. It can inhibit the production of pro-inflammatory cytokines and reduce tumor growth in animal models.
Propriétés
IUPAC Name |
(4Z)-4-[[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-13(2)12-26-20-17(22)10-14(11-18(20)25-3)9-16-19(23-27-21(16)24)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSLUIQUCDHJW-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)C=C2C(=NOC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)
![N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4727655.png)
![methyl 4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4727660.png)

![1-[4-(1-naphthyloxy)butyl]piperidine](/img/structure/B4727669.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727670.png)
![methyl 1-(2-methoxyphenyl)-7-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4727687.png)

![5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4727691.png)
![2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4727706.png)
![1-butyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727723.png)
![3-({[(4-methyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4727731.png)

![1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4727749.png)